7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound with potential applications in the field of scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decan-6-one.
Mechanism of Action
The mechanism of action of 7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one is not well understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells (2). It has also been suggested that this compound may inhibit the growth of cancer cells by interfering with cell cycle progression (3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one are not well studied. However, it has been reported to have low toxicity in vitro (2). Further studies are needed to determine the potential toxicity and side effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential antitumor activity. This compound may be useful in the development of new cancer therapies. However, one limitation of using this compound is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential antitumor activity and mechanism of action. Another direction is to study its potential antimicrobial activity and mechanism of action. In addition, further studies are needed to determine the toxicity and side effects of this compound. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with potential therapeutic applications.
Conclusion:
In conclusion, 7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one is a synthetic compound with potential applications in the field of scientific research. This compound exhibits antitumor and antimicrobial activity and may have potential as a therapeutic agent. However, further studies are needed to determine its mechanism of action, toxicity, and side effects.
Scientific Research Applications
7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one has potential applications in the field of scientific research. This compound has been reported to exhibit antitumor activity against human cervical cancer cells (2). It has also been shown to inhibit the growth of human lung cancer cells (3). In addition, this compound has been reported to have antimicrobial activity against gram-positive bacteria (4).
properties
IUPAC Name |
7-(cyclobutylmethyl)-2-(4-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-26-18-8-6-17(7-9-18)19(24)23-13-11-21(15-23)10-3-12-22(20(21)25)14-16-4-2-5-16/h6-9,16H,2-5,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWUADNARYNSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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